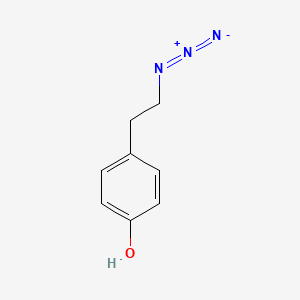

4-(2-Azidoethyl)phenol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C8H9N3O |

|---|---|

分子量 |

163.18 g/mol |

IUPAC名 |

4-(2-azidoethyl)phenol |

InChI |

InChI=1S/C8H9N3O/c9-11-10-6-5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2 |

InChIキー |

GZAPPTHNMZFARH-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1CCN=[N+]=[N-])O |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(2-Azidoethyl)phenol Precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 4-(2-azidoethyl)phenol (B6155438), a valuable building block in pharmaceutical and bioconjugation chemistry. The document details the synthesis of key precursors and their conversion to the final product, presenting quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the chemical processes.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several key precursors, primarily revolving around the introduction of the azide (B81097) functionality onto a phenethyl backbone. The most common and effective strategies start from commercially available precursors such as p-hydroxyphenethyl alcohol, tyramine (B21549), or 4-(2-bromoethyl)phenol (B83804). Each route offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.

From p-Hydroxyphenethyl Alcohol

A prevalent strategy involves the conversion of the hydroxyl group of p-hydroxyphenethyl alcohol into a good leaving group, followed by nucleophilic substitution with an azide salt, or a direct one-pot azidation.

From Tyramine

Direct diazotization of the amino group of tyramine and subsequent reaction with an azide source provides a direct route to the target molecule.

From 4-(2-Bromoethyl)phenol

This pathway relies on a straightforward nucleophilic substitution of the bromide with sodium azide. The precursor, 4-(2-bromoethyl)phenol, is typically synthesized from p-hydroxyphenethyl alcohol.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the key synthetic transformations discussed in this guide, allowing for easy comparison of yields and reaction conditions.

Table 1: Synthesis of 4-(2-Bromoethyl)phenol from p-Hydroxyphenethyl Alcohol

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| p-Hydroxyphenethyl Alcohol | 48% aq. HBr | None | 75 | 24 | 96 |

Table 2: Synthesis of this compound from Precursors

| Precursor | Reagents | Solvent | Temperature | Time | Yield (%) |

| p-Hydroxyphenethyl Alcohol | NaN₃, DMAP, bis(2,4-dichlorophenyl) chlorophosphate | Anhydrous DMF | RT to 45°C | 2 h | 76-92 |

| 4-(2-Bromoethyl)phenol | Sodium Azide | Water/Acetone (B3395972) | Reflux | Not Specified | 97[1] |

| Tyramine | Triflic azide, CuSO₄·5H₂O, NaHCO₃ | Water/Methanol | 20°C | Not Specified | 100[1] |

Table 3: Synthesis of p-Hydroxyphenethyl Alcohol from 4-Hydroxyphenylacetic Acid

| Reactant | Reagents | Solvent | Temperature | Time | Yield (%) |

| 4-Hydroxyphenylacetic Acid | 1. H₂SO₄, Ethanol2. LiAlH₄ | 1. Ethanol2. Anhydrous THF | 1. Reflux2. 0°C to RT | 1. 3 h2. 12 h | 87[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of p-Hydroxyphenethyl Alcohol from 4-Hydroxyphenylacetic Acid[2]

Step 1: Esterification of 4-Hydroxyphenylacetic Acid

-

Dissolve 4-hydroxyphenylacetic acid (760 mg, 5 mmol) in ethanol (B145695) (20 mL).

-

Add sulfuric acid (27 μL, 0.5 mmol) to the solution.

-

Heat the reaction mixture to reflux for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, remove the solvent under reduced pressure.

Step 2: Reduction of the Ester to p-Hydroxyphenethyl Alcohol

-

Dissolve the crude ester from Step 1 in anhydrous THF (20 mL).

-

Cool the solution to 0°C and slowly add LiAlH₄ (228 mg, 6 mmol).

-

Allow the mixture to gradually warm to room temperature and stir for 12 hours.

-

Monitor the reaction completion by TLC.

-

Cool the reaction solution to 0°C and quench by the addition of Na₂SO₄·10H₂O solid.

-

Filter the mixture through Celite.

-

Remove the solvent under reduced pressure.

-

Dilute the residue with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash chromatography (eluent: hexane/ethyl acetate, 5:1 to 2:1) to afford 4-(2-hydroxyethyl)phenol as an off-white solid (600 mg, 87% yield).

Synthesis of 4-(2-Bromoethyl)phenol from p-Hydroxyphenethyl Alcohol[3]

-

Place 500 g of 2-(4-hydroxyphenyl)ethanol (B1682651) in a 5 L round bottom flask.

-

Add 2960 g of 48% aqueous HBr with stirring.

-

Heat the reaction mixture in a water bath at 75°C.

-

After 2.5 hours of agitation, add 5 g of seed crystals.

-

Continue stirring the reaction mixture at this temperature for another 24 hours.

-

Slowly cool the reaction mixture to 20°C.

-

Isolate the precipitate by filtration.

-

Wash the precipitate with 10% aqueous sodium bicarbonate solution to give 700 g (96% yield) of the title product.

One-Pot Synthesis of this compound from p-Hydroxyphenethyl Alcohol[4][5]

-

To a solution of p-hydroxyphenethyl alcohol (1 mmol) in anhydrous DMF (5 mL), add NaN₃ (4 equiv) and 4-(dimethylamino)pyridine (DMAP, 1.2 equiv) at room temperature with stirring.

-

Add bis(2,4-dichlorophenyl) chlorophosphate (1.05 equiv) to the mixture.

-

Continue stirring for 2 hours or until the starting material has disappeared as monitored by TLC. If the reaction is incomplete, the temperature can be raised to 45°C.

-

For workup, add ethyl ether (100 mL) and brine (30 mL) to the reaction mixture.

-

Separate the organic phase, wash with 20% aqueous NaOH and brine, and then dry over anhydrous MgSO₄.

-

After filtration, remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography (ethyl ether:hexane) to afford the desired azide product.

Synthesis of this compound from 4-(2-Bromoethyl)phenol[1]

While a specific detailed protocol was not found in the initial search, a typical procedure would involve:

-

Dissolving 4-(2-bromoethyl)phenol in a mixture of acetone and water.

-

Adding an excess of sodium azide.

-

Refluxing the mixture until the reaction is complete (monitored by TLC).

-

After cooling, the acetone is typically removed under reduced pressure.

-

The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated in vacuo to yield the crude product.

-

Purification can be achieved by column chromatography if necessary.

Visualizations: Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and experimental workflows described in this guide.

Caption: Synthesis of p-Hydroxyphenethyl Alcohol.

Caption: Synthesis of 4-(2-Bromoethyl)phenol.

Caption: Synthetic Routes to this compound.

Caption: Workflow for One-Pot Azidation.

References

In-Depth Technical Guide to 4-(2-Azidoethyl)phenol: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Azidoethyl)phenol, a versatile bifunctional molecule, is gaining significant attention in chemical biology and drug discovery. Its structure incorporates a phenol (B47542) group, which can be a key interaction motif with biological targets, and an azide (B81097) group, which serves as a chemical handle for bioorthogonal reactions. This guide provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on experimental protocols and its role in modern proteomics research.

Chemical Properties and Structure

This compound is a derivative of phenol containing an azidoethyl substituent at the para position. The presence of the azide and hydroxyl functionalities makes it a valuable tool for various bioconjugation and labeling studies.

Structure:

(Simplified representation of the this compound structure)

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O | [1][2] |

| Molecular Weight | 163.18 g/mol | [1] |

| CAS Number | 74447-34-0 | [1] |

| IUPAC Name | This compound | [3] |

| Physical State | Not explicitly stated, likely a solid or oil at room temperature. | |

| Melting Point | Data not readily available in searched literature. | |

| Boiling Point | Data not readily available in searched literature. | |

| Solubility | Soluble in organic solvents like DMSO and MTBE.[1] Water solubility is likely limited due to the aromatic ring. |

Spectral Data:

Specific experimental spectral data for this compound is not widely available in public databases. However, based on the chemical structure, the following characteristic peaks can be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons (in the range of 6.5-7.5 ppm), the methylene (B1212753) protons of the ethyl chain (likely two triplets around 2.8 and 3.5 ppm), and a broad singlet for the phenolic hydroxyl proton (variable, 4-8 ppm).

-

¹³C NMR: Aromatic carbon signals (115-160 ppm), with the carbon attached to the hydroxyl group being the most downfield. Signals for the two methylene carbons of the ethyl group would also be present.

-

IR Spectroscopy: A broad O-H stretching band (around 3200-3600 cm⁻¹), characteristic C-H stretching of the aromatic ring (above 3000 cm⁻¹), a strong azide (N₃) stretching peak (around 2100 cm⁻¹), and C-O stretching of the phenol (around 1200 cm⁻¹).

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from tyramine (B21549) (4-(2-aminoethyl)phenol), a readily available precursor.[4] The synthesis involves the conversion of the primary amine group to an azide. While a specific detailed protocol for this exact conversion was not found in the search results, a general two-step diazotization-azidation reaction is a standard method.

General Protocol:

-

Diazotization of Tyramine: Tyramine is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Azidation: A solution of sodium azide (NaN₃) is then added to the diazonium salt solution. The azide ion displaces the diazonium group to yield this compound. The reaction is typically stirred for several hours at low temperature and then allowed to warm to room temperature.

-

Work-up and Purification: The product is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Note: This is a generalized procedure. Specific reaction conditions, such as concentrations, reaction times, and purification methods, would need to be optimized.

Applications in Research

The bifunctional nature of this compound makes it a valuable tool in chemoproteomics and drug discovery.

Proximity Labeling with APEX

This compound is an analog of biotin-phenol, a key reagent in APEX (engineered ascorbate (B8700270) peroxidase) proximity labeling.[5][6][7] In this technique, a protein of interest is fused to the APEX enzyme. Upon addition of hydrogen peroxide (H₂O₂), APEX catalyzes the oxidation of a phenol-containing substrate, like an analog of this compound, into a short-lived, reactive radical. This radical then covalently labels nearby proteins. The azide group on the labeled proteins can then be used for subsequent enrichment and identification via mass spectrometry through "click chemistry."

Experimental Workflow for APEX2 Proximity Labeling:

Below is a generalized workflow for an APEX2 proximity labeling experiment.

Caption: Generalized workflow for an APEX2 proximity labeling experiment using an azido-phenol probe.

Click Chemistry

The azide group of this compound is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[8] This reaction allows for the highly efficient and specific covalent ligation of the azido-modified molecule to a molecule containing a terminal alkyne. This is widely used to attach reporter tags, such as fluorophores or biotin, for visualization or enrichment.

Logical Relationship for Click Chemistry Reaction:

The following diagram illustrates the fundamental principle of a CuAAC reaction involving an azido-phenol derivative.

Caption: The core components of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its unique structure allows for its use in a variety of applications, most notably in advanced proteomics techniques such as proximity labeling and as a partner in robust click chemistry reactions. As the field of chemical biology continues to evolve, the demand for such well-defined and functionalized small molecules is expected to grow, further solidifying the importance of compounds like this compound in elucidating complex biological processes and in the development of new therapeutic strategies.

References

- 1. genelink.com [genelink.com]

- 2. Identification of Protein Partners by APEX2 Proximity Labeling | Springer Nature Experiments [experiments.springernature.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. broadpharm.com [broadpharm.com]

- 5. interchim.fr [interchim.fr]

- 6. confluore.com [confluore.com]

- 7. Tyramine - Wikipedia [en.wikipedia.org]

- 8. scs.illinois.edu [scs.illinois.edu]

The Core Mechanism of 4-(2-Azidoethyl)phenol in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-(2-azidoethyl)phenol (B6155438) in click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] The guide will delve into the two primary types of click chemistry where this compound serves as a key reagent: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document will provide detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the application of this versatile chemical tool in research and drug development.

Introduction to this compound in Click Chemistry

This compound is a bifunctional molecule that possesses an azide (B81097) group, the cornerstone of its reactivity in click chemistry, and a phenol (B47542) group, which can be used for further functionalization or to modulate the physicochemical properties of the target molecule. The azide group is a high-energy, yet stable, functional group that does not readily react with most biological molecules, making it an ideal bioorthogonal handle.[2][3] This property allows for the specific labeling and conjugation of molecules in complex biological systems.

The primary role of this compound is to introduce an azide moiety onto a target molecule, which can then be "clicked" with an alkyne-containing molecule to form a stable triazole linkage. This strategy is widely employed in bioconjugation, materials science, and drug discovery.[1]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[4] This reaction exclusively yields the 1,4-disubstituted triazole isomer.[5] The copper(I) catalyst dramatically accelerates the reaction rate, allowing it to proceed under mild, often aqueous, conditions.[6]

Mechanism of Action

The catalytic cycle of CuAAC involving this compound can be summarized in the following steps:

-

Formation of Copper-Acetylide: The alkyne starting material reacts with the copper(I) catalyst to form a copper-acetylide intermediate.

-

Coordination of the Azide: The azide group of this compound then coordinates to the copper-acetylide complex.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable five-membered triazole ring, still bound to the copper catalyst. Subsequent protonolysis releases the triazole product and regenerates the copper(I) catalyst for the next cycle.

Experimental Protocol: General CuAAC for Bioconjugation

This protocol outlines a general procedure for conjugating a this compound derivative to an alkyne-modified protein.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0). Avoid TRIS buffer as it can chelate copper.[5]

-

This compound derivative dissolved in DMSO or DMF.

-

Stock Solutions:

-

20 mM CuSO₄ in water.[5]

-

50 mM Ligand (e.g., THPTA) in water.[5]

-

100 mM Sodium Ascorbate (B8700270) in water (prepare fresh).[5]

-

100 mM Aminoguanidine (B1677879) in water (optional).[5]

-

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein to a final concentration of 25-50 µM.[5]

-

Add the this compound derivative from its stock solution to a final concentration of 5-10 fold molar excess over the protein.[5]

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions in a 1:5 molar ratio. Let it stand for a few minutes.[5]

-

Add the catalyst premix to the protein-azide mixture to a final copper concentration of 50-250 µM.[5]

-

If using, add aminoguanidine to a final concentration of 5 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[5]

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, keeping the tube closed to prevent oxygen entry.[5]

-

Purify the conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis).

| Parameter | Typical Range | Reference |

| Protein Concentration | 25-50 µM | [5] |

| Azide:Protein Molar Ratio | 5-10 fold excess | [5] |

| Copper(I) Concentration | 50-250 µM | [5] |

| Ligand:Copper Ratio | 5:1 | [5] |

| Sodium Ascorbate | 1-5 mM | [5] |

| Reaction Time | 1-2 hours | [5] |

| Temperature | Room Temperature | [5] |

Table 1: Typical Reaction Conditions for CuAAC Bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with the copper catalyst in living systems, SPAAC was developed.[7] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[7] The high ring strain of the cyclooctyne provides the driving force for the reaction.[8]

Mechanism of Action

The SPAAC reaction is a concerted [3+2] cycloaddition. The reaction proceeds through a single transition state without the formation of any intermediates. The rate of the reaction is primarily dependent on the degree of ring strain in the cyclooctyne and the electronic properties of both the azide and the cyclooctyne.

Experimental Protocol: General SPAAC for Protein Bioconjugation

This protocol describes a general procedure for conjugating a this compound-modified protein with a strained alkyne.

Materials:

-

Azide-modified protein (e.g., after reaction with an NHS-ester of a this compound derivative) in a suitable buffer (e.g., PBS, pH 7.4).[5]

-

Strained alkyne (e.g., DBCO-fluorophore) dissolved in DMSO.[5]

Procedure:

-

In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).[5]

-

Add the strained alkyne from its DMSO stock solution to the desired final concentration (typically a 3-10 fold molar excess over the protein). The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.[5]

-

Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[5]

-

Monitor the reaction progress using an appropriate method (e.g., LC-MS or SDS-PAGE).[5]

-

Once the reaction is complete, purify the bioconjugate using a suitable method like size-exclusion chromatography or dialysis to remove unreacted small molecules.[5]

| Parameter | Typical Range | Reference |

| Protein Concentration | ~1 mg/mL | [5] |

| Alkyne:Protein Molar Ratio | 3-10 fold excess | [5] |

| Reaction Time | 1-12 hours | [5] |

| Temperature | Room Temperature or 37°C | [5] |

| Solvent | Aqueous buffer (e.g., PBS), with <10% DMSO | [5] |

Table 2: Typical Reaction Conditions for SPAAC Bioconjugation.

Influence of the Phenol Group

The phenol group in this compound can influence the overall properties and utility of the molecule in several ways. While the ethyl linker between the phenyl ring and the azide group minimizes direct electronic effects on the azide's reactivity in the click reaction, the phenol group offers several advantages:

-

Secondary Functionalization: The hydroxyl group of the phenol can be used as a handle for further chemical modifications, allowing for the creation of more complex bioconjugates or materials.

-

Modulation of Solubility: The phenolic hydroxyl group can increase the aqueous solubility of the molecule and its conjugates, which can be advantageous in biological applications.

-

Analytical Handle: The aromatic nature of the phenol group provides a chromophore that can be useful for UV-Vis spectroscopic quantification of the molecule or its conjugates.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for a bioconjugation experiment using this compound.

Conclusion

This compound is a valuable and versatile reagent for introducing an azide functional group for subsequent click chemistry reactions. Both CuAAC and SPAAC provide efficient and specific methods for forming stable triazole linkages, with the choice of method depending on the specific application and the tolerance of the system to a copper catalyst. The presence of the phenol group provides additional opportunities for functionalization and can improve the physicochemical properties of the resulting conjugates. This guide provides the fundamental knowledge and practical protocols to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their work.

References

- 1. rroeder.nd.edu [rroeder.nd.edu]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. クリックケミストリー試薬の概要 [sigmaaldrich.com]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-(2-Azidoethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 4-(2-Azidoethyl)phenol, a bifunctional molecule of interest in chemical biology and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models and data from analogous structures to offer a comprehensive overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established principles of spectroscopy and comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ar-H (ortho to -OH) | 6.80 - 6.90 | Doublet | 2H | |

| Ar-H (ortho to -CH₂CH₂N₃) | 7.10 - 7.20 | Doublet | 2H | |

| -OH | 4.50 - 5.50 | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. |

| -CH₂-N₃ | 3.50 - 3.60 | Triplet | 2H | |

| -CH₂-Ar | 2.80 - 2.90 | Triplet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C -OH | 154 - 156 |

| C -CH₂CH₂N₃ | 130 - 132 |

| Ar-C H (ortho to -CH₂CH₂N₃) | 129 - 131 |

| Ar-C H (ortho to -OH) | 115 - 117 |

| -C H₂-N₃ | 51 - 53 |

| -C H₂-Ar | 35 - 37 |

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| Phenolic O-H | 3200 - 3600 | Strong, Broad | O-H stretch |

| Azide (B81097) (N₃) | 2090 - 2140 | Strong, Sharp | Asymmetric N=N=N stretch |

| Aromatic C-H | 3000 - 3100 | Medium | C-H stretch |

| Aliphatic C-H | 2850 - 2960 | Medium | C-H stretch |

| Aromatic C=C | 1500 - 1600 | Medium | C=C stretch |

| C-O | 1200 - 1260 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 163 | [M]⁺ | Molecular ion |

| 135 | [M - N₂]⁺ | Loss of nitrogen gas from the azide group |

| 107 | [M - CH₂N₃]⁺ | Benzylic cleavage, loss of the azidoethyl side chain |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the nucleophilic substitution of a suitable precursor, such as 4-(2-bromoethyl)phenol (B83804) or 4-(2-iodoethyl)phenol, with sodium azide.

Materials:

-

4-(2-Bromoethyl)phenol or 4-(2-Iodoethyl)phenol

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Acetone/Water mixture

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-(2-bromoethyl)phenol (1 equivalent) in DMF in a round-bottom flask.

-

Add sodium azide (1.5 - 2 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor and reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak.

-

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder or pure KBr pellet.

-

Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

-

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer, typically with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

EI-MS: Introduce the sample (often via a gas chromatograph) into the EI source. The standard electron energy is 70 eV. Acquire the mass spectrum over a similar mass range.

-

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Relationship between the compound and the information obtained from each spectroscopic technique.

theoretical principles of 4-(2-Azidoethyl)phenol bioconjugation

An In-depth Technical Guide on the Theoretical Principles of 4-(2-Azidoethyl)phenol Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bioconjugation techniques are pivotal in modern drug development, diagnostics, and biological research, enabling the precise linkage of molecules to confer novel functionalities. Among the most powerful strategies is "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. This guide focuses on the theoretical and practical aspects of bioconjugation using this compound, a versatile reagent whose terminal azide (B81097) group is central to these reactions. We will explore the core principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), present quantitative data for reaction optimization, provide detailed experimental protocols, and illustrate key mechanisms and workflows through diagrams. This document serves as a comprehensive resource for professionals seeking to leverage azide-alkyne click chemistry for advanced bioconjugation applications.

Introduction to this compound and Bioconjugation

This compound is a bifunctional molecule featuring a phenol (B47542) group and an ethyl azide moiety. While the phenol group can be used for various chemical modifications, the terminal azide (N₃) group is of primary interest for bioconjugation. The azide functional group is bioorthogonal, meaning it is chemically inert to most biological molecules and does not interfere with native cellular processes.[1][2] This property makes it an ideal chemical handle for selectively modifying biomolecules in complex biological environments.

The primary application of the azide group is in azide-alkyne cycloaddition reactions, commonly known as "click chemistry."[3] This reaction forms a stable, covalent triazole linkage between the azide-functionalized molecule (like this compound) and an alkyne-containing counterpart.[4] This powerful ligation strategy is widely used to create complex bioconjugates, including antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and fluorescently labeled biomolecules for imaging and diagnostics.[5][6]

Core Principles: Azide-Alkyne Click Chemistry

The formation of a 1,2,3-triazole ring from an azide and an alkyne is the cornerstone of click chemistry. Two main variants of this reaction are predominantly used in bioconjugation, each with distinct advantages.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and reliable reaction that joins terminal alkynes and azides to form a 1,4-disubstituted triazole.[][8] The reaction is dramatically accelerated by a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[9]

Mechanism:

-

A copper(I) ion coordinates with the terminal alkyne to form a copper-acetylide intermediate.

-

The azide then displaces a ligand from the copper, forming a six-membered cupracycloalkene.

-

This intermediate rearranges and, upon protonation, releases the stable 1,4-triazole product, regenerating the catalyst.[]

To prevent oxidative damage to sensitive biomolecules and enhance reaction efficiency, copper-chelating ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often included.[8][10] These ligands stabilize the Cu(I) oxidation state and accelerate the reaction.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Bioconjugation application notes [bionordika.fi]

- 4. benchchem.com [benchchem.com]

- 5. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]

- 6. susupport.com [susupport.com]

- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

understanding the reactivity of the azide group in 4-(2-Azidoethyl)phenol

An In-depth Technical Guide to the Reactivity of the Azide (B81097) Group in 4-(2-Azidoethyl)phenol (B6155438)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the azide group in this compound, a versatile reagent in bioconjugation and chemical biology. Its structure, featuring a reactive azide moiety and a phenolic hydroxyl group, allows for its incorporation into various biomolecules and subsequent conjugation through highly specific and efficient ligation reactions. This document details the primary reaction pathways, provides quantitative data for key transformations, outlines detailed experimental protocols, and illustrates a representative workflow for its application in proteomics.

Core Reactivity of the Azide Group

The azide group (–N₃) in this compound is a cornerstone of its utility, primarily due to its participation in bioorthogonal reactions. These reactions are characterized by their high selectivity and ability to proceed in complex biological environments with minimal side reactions. The principal transformations involving the azide group of this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition of an azide with a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole ring.[1][2] This reaction is highly efficient and specific, with the copper(I) catalyst significantly accelerating the reaction rate.[2]

Reaction Scheme:

This compound + Terminal Alkyne --(Cu(I), Ligand, Reducing Agent)--> 1,4-Disubstituted Triazole Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity associated with the copper catalyst in live-cell applications, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[1][3] The release of ring strain provides the thermodynamic driving force for the reaction.

Reaction Scheme:

This compound + Strained Alkyne (e.g., DBCO) --> Triazole Product

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms an amide bond between an azide and a phosphine (B1218219), typically a phosphinothioester.[4][5] A key advantage of the "traceless" Staudinger ligation is that the phosphine oxide byproduct is eliminated, leaving no residual atoms at the ligation site, which is particularly beneficial in peptide synthesis.[4][6]

Reaction Scheme:

This compound + Phosphinothioester --> Amide-linked Product + Phosphine Oxide

Reduction of the Azide Group

Under certain conditions, particularly in the presence of reducing agents, the azide group can be reduced to a primary amine. While often considered a side reaction in the context of click chemistry, this transformation can be synthetically useful. For instance, some copper-catalyzed reactions in the presence of a reducing agent like sodium ascorbate (B8700270) have been observed to yield the corresponding amine as a byproduct.[7]

Reaction Scheme:

This compound --(Reducing Agent)--> 4-(2-Aminoethyl)phenol

Quantitative Data on Azide Reactivity

The following tables summarize representative quantitative data for the key reactions of the azide group. It is important to note that specific reaction rates and yields can vary depending on the reaction partners, solvent, temperature, and catalyst system used.

| Reaction Type | Reactants | Catalyst/Promoter | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Yield (%) | Reference |

| CuAAC | Azide + Terminal Alkyne | Copper(I) with THPTA Ligand | 10² - 10³ | > 90% | [8] |

| SPAAC | Azide + DBCO | None | ~1 | > 90% | [3] |

| Staudinger Ligation | Azide + (Diphenylphosphino)methanethiol | None | 7.7 x 10⁻³ | 95% | [1][6] |

Table 1: Comparative quantitative data for the primary reactions of the azide group.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound stock solution in DMSO

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (100 mM in deionized water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in deionized water)

-

Sodium ascorbate stock solution (1 M in deionized water, freshly prepared)

Procedure:

-

In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 25 µM in the reaction buffer.

-

Add the this compound stock solution to a final concentration of 250 µM (10-fold molar excess).

-

Prepare the catalyst premix by combining the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio. Let the mixture stand at room temperature for 5 minutes.

-

Add the catalyst premix to the protein solution to a final copper concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of a DBCO-functionalized molecule to a protein labeled with this compound.

Materials:

-

Protein modified with this compound in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO-functionalized molecule (e.g., DBCO-fluorophore) stock solution in DMSO

Procedure:

-

In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to a final concentration of 1 mg/mL.

-

Add the DBCO-functionalized molecule from its DMSO stock solution to a final concentration that is a 3- to 10-fold molar excess over the protein. Ensure the final DMSO concentration remains below 10% (v/v).

-

Gently mix the solution and incubate at 37°C for 2-12 hours.

-

Monitor the reaction progress using SDS-PAGE or LC-MS if a significant mass change is expected.

-

Purify the bioconjugate using an appropriate method such as size-exclusion chromatography to remove unreacted small molecules.

Protocol 3: Traceless Staudinger Ligation

This protocol outlines the coupling of a peptide containing an N-terminal 4-(2-azidoethyl)phenylalanine analog with a peptide C-terminal phosphinothioester.

Materials:

-

Azide-containing peptide in a suitable solvent (e.g., a mixture of THF and water)

-

Peptide C-terminal phosphinothioester

-

Reaction buffer (e.g., 0.2 M phosphate (B84403) buffer, pH 7.5)

Procedure:

-

Dissolve the azide-containing peptide and the peptide phosphinothioester in the reaction buffer to final concentrations of 1-5 mM.

-

Ensure the reaction mixture is homogenous. If solubility is an issue, a co-solvent like THF or acetonitrile (B52724) can be used.

-

Allow the reaction to proceed at room temperature for 8-16 hours.

-

Monitor the formation of the ligated peptide product by reverse-phase HPLC.

-

Upon completion, purify the final peptide by preparative HPLC.

Application in Proteomics: A Workflow for Identifying Protein-Protein Interactions

This compound can be used as a chemical probe in proteomics to identify protein-protein interactions.[9][10][11] The phenol (B47542) group can be enzymatically incorporated into proteins or chemically cross-linked to them, introducing an azide handle for subsequent "click" reactions. This allows for the biotinylation and enrichment of interacting proteins for identification by mass spectrometry.

Below is a diagram illustrating a typical workflow for such an application.

This workflow begins with the introduction of the this compound probe into living cells, where it is incorporated into a protein of interest. Following cell lysis, an alkyne-biotin tag is attached via a click reaction. The biotinylated proteins, including the protein of interest and its interaction partners, are then enriched using streptavidin beads and identified by mass spectrometry.

Signaling Pathway Visualization

The azide-alkyne click chemistry enabled by this compound is instrumental in mapping signaling pathways. For example, it can be used to identify downstream substrates of a particular kinase.

In this conceptual pathway, a kinase of interest utilizes an ATP analog modified with an azide group derived from this compound. This results in the transfer of the azide-containing phosphate group to the kinase's substrate proteins. These azide-labeled substrates can then be "clicked" with a fluorescent alkyne, allowing for their visualization and subsequent identification.

References

- 1. raineslab.com [raineslab.com]

- 2. Identification of protein targets of 4-hydroxynonenal using click chemistry for ex vivo biotinylation of azido and alkynyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A proximity labeling strategy enables proteomic analysis of inter-organelle membrane contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 823189-11-3: Benzenamine, 4-(2-azidoethyl)-N,N-dimethy… [cymitquimica.com]

- 9. Frontiers | Quantitative comparison of protein-protein interaction interface using physicochemical feature-based descriptors of surface patches [frontiersin.org]

- 10. Protein-Protein Interactions | PPI Drug Discovery | Domainex [domainex.co.uk]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Discovery and Initial Characterization of Azido-Functionalized Phenols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of azido-functionalized phenols. These versatile molecules are of significant interest in chemical biology and drug development, primarily due to their utility in bioconjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and as photoaffinity labeling probes to elucidate complex biological processes.

Introduction to Azido-Functionalized Phenols

Azido-functionalized phenols are aromatic compounds containing both a hydroxyl (-OH) and an azido (B1232118) (-N₃) group attached to a benzene (B151609) ring. The presence of these two functional groups imparts a dual reactivity that makes them highly valuable chemical tools. The phenol (B47542) group can be readily modified or can participate in hydrogen bonding and other interactions, while the azide (B81097) group serves as a versatile handle for covalent modification, most notably in "click" chemistry, or as a photoreactive group for forming covalent linkages with interacting biomolecules upon UV irradiation.

Synthesis of Azido-Functionalized Phenols

The most common and straightforward method for the synthesis of azido-functionalized phenols is through the diazotization of the corresponding aminophenol, followed by the substitution of the diazonium group with an azide. This two-step, one-pot synthesis is generally efficient and can be adapted for the synthesis of ortho-, meta-, and para-azidophenols.

General Experimental Protocol: Synthesis of 4-Azidophenol from 4-Aminophenol (B1666318)

This protocol details the synthesis of 4-azidophenol, a commonly used azido-functionalized phenol.

Materials:

-

4-Aminophenol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Azide (NaN₃)

-

Distilled Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (B1210297) (EtOAc)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (beakers, flasks, dropping funnel, etc.)

-

Stirring apparatus

-

Filtration equipment

Procedure:

-

Preparation of the Amine Salt Solution: In a beaker, dissolve 4-aminophenol in a solution of distilled water and concentrated hydrochloric acid (typically a 2.5 to 3 molar excess of acid relative to the amine). Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Some of the aminophenol hydrochloride salt may precipitate.

-

Diazotization: In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water. Slowly add this sodium nitrite solution dropwise to the cold aminophenol hydrochloride suspension with vigorous stirring, maintaining the temperature between 0 and 5 °C. The reaction is typically complete within 20-30 minutes. The completion of diazotization can be monitored by testing for the absence of the starting amine using a suitable method, such as thin-layer chromatography (TLC).

-

Azidation: In a separate flask, dissolve sodium azide (a slight molar excess) in cold distilled water. Slowly add the freshly prepared, cold diazonium salt solution to the sodium azide solution with continuous, vigorous stirring. A vigorous evolution of nitrogen gas will be observed. Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the reaction.

-

Work-up and Extraction: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude azidophenol.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel.[1] A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure azido-functionalized phenol.

Synthesis Yields

The yields of azido-functionalized phenols can vary depending on the starting aminophenol isomer and the specific reaction conditions. The following table summarizes typical yields reported for the synthesis of ortho- and para-azidophenols from their corresponding aminophenols.

| Compound | Starting Material | Typical Yield (%) |

| 4-Azidophenol | 4-Aminophenol | 50-70%[2][3] |

| 2-Azidophenol | 2-Aminophenol | 40-60% |

Initial Characterization

The synthesized azido-functionalized phenols are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for 4-azidophenol.

Table 1: ¹H NMR Spectroscopic Data for 4-Azidophenol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| Aromatic H (ortho to -OH) | ~6.8 | d | CDCl₃ |

| Aromatic H (ortho to -N₃) | ~7.0 | d | CDCl₃ |

| Phenolic OH | ~5.0 | br s | CDCl₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 4-Azidophenol

| Carbon | Chemical Shift (δ, ppm) | Solvent |

| C-OH | ~152 | CDCl₃ |

| C-N₃ | ~135 | CDCl₃ |

| C-H (ortho to -OH) | ~117 | CDCl₃ |

| C-H (ortho to -N₃) | ~120 | CDCl₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: IR Spectroscopic Data for 4-Azidophenol

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3600-3200 | Strong, broad |

| N₃ stretch (azide) | ~2110 | Strong, sharp[4] |

| C=C stretch (aromatic) | 1600-1450 | Medium |

Applications in Drug Development and Research

Azido-functionalized phenols are powerful tools for researchers in drug development and chemical biology. Their applications primarily revolve around their ability to participate in bioconjugation reactions and to act as photoaffinity probes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of azido-functionalized phenols readily participates in the CuAAC reaction, a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent linkage of the azido-phenol to a molecule containing a terminal alkyne. This is widely used to attach reporter molecules (e.g., fluorophores, biotin) or to link the phenol to other biomolecules or surfaces.

Materials:

-

Azido-functionalized phenol derivative

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

DMSO (for dissolving reactants if necessary)

Procedure:

-

Prepare Reactant Solutions: Prepare stock solutions of the azido-phenol, the alkyne-containing molecule, CuSO₄, sodium ascorbate, and the ligand in a suitable solvent (e.g., water, buffer, or DMSO).

-

Reaction Setup: In a microcentrifuge tube, add the buffer, the alkyne-containing molecule, and the azido-phenol.

-

Catalyst Preparation: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. Allow it to stand for a few minutes.

-

Initiate the Reaction: Add the catalyst premix to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

-

Purification: Once the reaction is complete, the desired product can be purified using methods such as column chromatography, HPLC, or precipitation.

Photoaffinity Labeling for Studying Signaling Pathways

Aryl azides, such as those in azido-functionalized phenols, can be photochemically activated by UV light to form highly reactive nitrene intermediates. These nitrenes can then form covalent bonds with nearby molecules, a process known as photoaffinity labeling or photo-crosslinking.[5] This technique is particularly powerful for identifying transient or weak protein-protein interactions within signaling pathways.[6] By incorporating an azido-functionalized phenol analog into a bait molecule (e.g., a ligand or a modified protein), researchers can "capture" its interacting partners upon UV irradiation. The resulting covalently linked complexes can then be isolated and the interacting proteins identified by mass spectrometry.

A prominent example of the use of photo-crosslinking to study signaling pathways involves the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[7] Dysregulation of EGFR signaling is implicated in various cancers.

Researchers have used photo-crosslinking to identify novel interaction partners of EGFR and to map the topology of EGFR-containing protein complexes.[8][9] For instance, by incorporating a photo-activatable azido-functionalized amino acid analog, p-azido-L-phenylalanine, into specific sites of a protein known to interact with EGFR, the direct binding partners within the signaling complex can be identified.

The general workflow for such an experiment is as follows: A cell line expressing the "bait" protein with the incorporated azido-functionalized probe is cultured. The cells are then stimulated with EGF to activate the signaling pathway. Subsequently, the cells are exposed to UV light to induce crosslinking between the bait protein and its interacting partners. The crosslinked complexes are then isolated, typically via immunoprecipitation of the bait protein, and the captured interacting proteins are identified by mass spectrometry. This approach has been instrumental in identifying novel components and understanding the dynamic nature of the EGFR signaling network.

Conclusion

Azido-functionalized phenols are indispensable tools in modern chemical biology and drug discovery. Their straightforward synthesis and the versatile reactivity of the azide group enable a wide range of applications, from the construction of complex biomolecular conjugates via click chemistry to the elucidation of intricate cellular signaling pathways through photoaffinity labeling. The methodologies and data presented in this guide provide a solid foundation for researchers to utilize these powerful molecules in their own investigations.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. phlox.or.id [phlox.or.id]

- 3. Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP) to Explore Kinase-Substrate Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169) [hmdb.ca]

- 6. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [New functional proteins identified by proteomic analysis in the epidermal growth factor receptor-mediated signaling pathway and application for practical use] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Site-Specific Protein Labeling with 4-(2-Azidoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the site-specific incorporation of the unnatural amino acid (UAA) 4-(2-Azidoethyl)phenol into a target protein and its subsequent labeling using bioorthogonal chemistry. This powerful technique enables precise control over the location of modifications, facilitating a wide range of applications in research and drug development, including the study of protein structure and function, protein-protein interactions, and the creation of antibody-drug conjugates.

The methodology relies on the expansion of the genetic code, where an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are used to incorporate this compound in response to a specific codon, typically the amber stop codon (UAG), engineered into the gene of interest. The incorporated azide (B81097) moiety serves as a bioorthogonal handle for covalent modification via click chemistry.

Principle of the Method

Site-specific protein labeling using this compound is a two-stage process:

-

Incorporation of the Unnatural Amino Acid : An orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase and a suppressor tRNA, is introduced into an expression host (e.g., E. coli). The synthetase is specifically evolved to recognize and charge the suppressor tRNA with this compound. When the gene of the target protein containing an amber (UAG) codon at the desired labeling site is co-expressed, the suppressor tRNA recognizes the UAG codon and incorporates this compound at that position.

-

Bioorthogonal Labeling via Click Chemistry : The azide group on the side chain of the incorporated this compound allows for its specific reaction with a molecule of interest (e.g., a fluorescent dye, a biotin (B1667282) tag, or a small molecule drug) that has been functionalized with an alkyne group. This reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is highly specific and efficient, proceeding under mild, biocompatible conditions.

Experimental Protocols

This section provides a detailed methodology for the site-specific labeling of a target protein with this compound.

Materials and Reagents

-

Plasmids :

-

pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

-

Expression plasmid for the target protein with a UAG codon at the desired labeling site and a purification tag (e.g., His-tag).

-

-

Expression Host : E. coli strain (e.g., BL21(DE3)).

-

Reagents for Expression :

-

This compound.

-

Luria-Bertani (LB) medium.

-

Appropriate antibiotics for plasmid selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression.

-

L-arabinose for induction of the pEVOL plasmid.

-

-

Reagents for Protein Purification :

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity chromatography resin.

-

-

Reagents for Click Chemistry Labeling :

-

Alkyne-functionalized probe (e.g., alkyne-fluorophore, alkyne-biotin).

-

Copper(II) sulfate (B86663) (CuSO₄).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

-

Sodium ascorbate (B8700270).

-

Dimethyl sulfoxide (B87167) (DMSO).

-

Phosphate-buffered saline (PBS).

-

Protocol 1: Expression and Purification of the Azide-Modified Protein

-

Transformation : Co-transform the E. coli expression host with the pEVOL plasmid and the expression plasmid for the target protein. Plate on LB agar (B569324) containing the appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture : Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture : Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction : Add this compound to a final concentration of 1 mM. Induce the expression of the orthogonal translation system by adding L-arabinose to a final concentration of 0.2% (w/v). Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

-

Incubation : Incubate the culture overnight at a reduced temperature (e.g., 18-25°C) with shaking to enhance protein folding and incorporation efficiency.

-

Cell Harvest : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis : Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification : Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Purification : Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the target protein with elution buffer.

-

Buffer Exchange : Exchange the buffer of the purified protein to PBS using a desalting column or dialysis.

-

Quantification and Analysis : Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm. Verify the incorporation of this compound by mass spectrometry.

Protocol 2: Click Chemistry Labeling of the Azide-Modified Protein

-

Reaction Setup : In a microcentrifuge tube, combine the following reagents in order:

-

Purified azide-modified protein (final concentration 10-50 µM in PBS).

-

Alkyne-functionalized probe (2-5 molar excess, from a stock solution in DMSO).

-

CuSO₄ (final concentration 50 µM, from a freshly prepared aqueous stock).

-

THPTA (final concentration 250 µM, from a freshly prepared aqueous stock).

-

-

Initiation : Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 500 µM.

-

Incubation : Incubate the reaction mixture at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

-

Reaction Quenching (Optional) : The reaction can be quenched by adding EDTA to a final concentration of 5 mM.

-

Removal of Excess Reagents : Remove unreacted probe and copper catalyst by buffer exchange using a desalting column or by dialysis against PBS.

-

Analysis of Labeling : Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used) and by mass spectrometry to observe the mass shift corresponding to the addition of the probe.

Quantitative Data

The efficiency of unnatural amino acid incorporation and subsequent labeling can vary depending on the protein, the expression system, and the specific orthogonal pair used. The following table provides representative data for similar azide-containing UAAs to serve as a benchmark.

| Parameter | Typical Range | Notes |

| Protein Yield (with UAA) | 1-10 mg/L of culture | Highly dependent on the protein and expression conditions. |

| Incorporation Efficiency | 50-95% | Determined by mass spectrometry analysis of the purified protein. |

| Labeling Efficiency (Click) | >90% | The CuAAC reaction is generally highly efficient. |

Visualizations

Caption: Overall experimental workflow for site-specific protein labeling.

Caption: Mechanism of genetic code expansion for UAA incorporation.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Application Notes and Protocols for Proximity Labeling Mass Spectrometry using 4-(2-Azidoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proximity labeling (PL) coupled with mass spectrometry (MS) has emerged as a powerful technique for mapping the proteomic landscape of specific subcellular compartments and for identifying weak and transient protein-protein interactions. This approach utilizes an engineered enzyme, such as APEX2 (an enhanced ascorbate (B8700270) peroxidase), fused to a protein of interest. In the presence of a substrate and hydrogen peroxide (H₂O₂), the enzyme generates short-lived, reactive radicals that covalently label nearby proteins.

This document provides detailed application notes and protocols for a two-step proximity labeling strategy using 4-(2-Azidoethyl)phenol as the labeling reagent. In this workflow, APEX2 is used to catalyze the covalent attachment of the azido-phenol probe to proximal proteins. The incorporated azide (B81097) group then serves as a bioorthogonal handle for the subsequent attachment of a biotin (B1667282) tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." This two-step approach offers flexibility and modularity in probe design and application.

Principle of the Method

The experimental workflow can be summarized in the following key steps:

-

Expression of APEX2-fusion protein: A protein of interest is genetically fused to the APEX2 enzyme and expressed in a suitable cell culture system.

-

Proximity Labeling with this compound: The cells are incubated with this compound, which serves as the substrate for APEX2. A brief treatment with hydrogen peroxide initiates the enzymatic reaction, leading to the covalent labeling of proximal proteins with the azido-phenol moiety.

-

Cell Lysis: The cells are lysed under denaturing conditions to solubilize proteins and inactivate endogenous enzymes.

-

Click Chemistry: The azide-labeled proteins in the cell lysate are then subjected to a click reaction with an alkyne-biotin probe. This reaction specifically and covalently attaches a biotin tag to the labeled proteins.

-

Enrichment of Biotinylated Proteins: The biotinylated proteins are captured and enriched from the total cell lysate using streptavidin-coated magnetic beads.

-

Mass Spectrometry Analysis: The enriched proteins are digested into peptides, which are then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagrams

Caption: Overall experimental workflow for proximity labeling using this compound.

Caption: Schematic of the CuAAC (Click Chemistry) reaction.

Experimental Protocols

Protocol 1: APEX2-Mediated Proximity Labeling

Materials:

-

Mammalian cells expressing the APEX2-fusion protein of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (100 mM in DMSO, store at -20°C)

-

Hydrogen peroxide (H₂O₂), 30% (w/w) solution

-

Quenching solution: 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in PBS. Prepare fresh.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

Procedure:

-

Cell Culture: Plate the cells expressing the APEX2-fusion protein and allow them to reach 80-90% confluency. Include a negative control cell line (e.g., expressing cytosolic APEX2 or untransfected cells).

-

Probe Incubation:

-

Wash the cells once with warm PBS.

-

Incubate the cells with this compound at a final concentration of 0.5-2.5 mM in complete medium for 30-60 minutes at 37°C. The optimal concentration should be determined empirically.

-

-

Labeling Reaction:

-

Quenching:

-

Immediately aspirate the medium and wash the cells three times with ice-cold quenching solution to stop the reaction.[1]

-

-

Cell Lysis:

-

After the final wash, add ice-cold RIPA buffer to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 20 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry for Biotinylation of Azide-Labeled Proteins

Materials:

-

Azide-labeled protein lysate from Protocol 1

-

Alkyne-biotin probe (e.g., Biotin-PEG4-Alkyne) stock solution (10 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water, prepare fresh)

-

THPTA ligand stock solution (40 mM in water, prepare fresh)[3]

-

Sodium ascorbate stock solution (300 mM in water, prepare fresh)[3]

Procedure:

-

Prepare Lysate for Reaction: In a 1.5 mL microcentrifuge tube, combine:

-

50 µL of protein lysate (at 1-5 mg/mL)

-

100 µL of PBS

-

Adjust the volume with PBS to a final volume of 170 µL.

-

-

Add Alkyne-Biotin: Add 4 µL of the 10 mM alkyne-biotin stock solution to achieve a final concentration of approximately 200 µM. Vortex briefly. The optimal concentration may range from 20-200 µM and should be optimized.

-

Prepare Click Reaction Mix: In a separate tube, prepare the click reaction mix by adding the following in order, vortexing after each addition:

-

10 µL of 40 mM THPTA solution

-

10 µL of 20 mM CuSO₄ solution

-

-

Initiate the Reaction:

-

Add the 20 µL of the click reaction mix to the protein lysate.

-

Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction.[3] Vortex immediately.

-

-

Incubation: Protect the reaction from light and incubate for 1 hour at room temperature on a rotator.

-

Protein Precipitation (Optional but Recommended):

-

Add 600 µL of methanol (B129727), 150 µL of chloroform, and 400 µL of water to the reaction mixture. Vortex thoroughly between each addition.[3]

-

Centrifuge at 15,000 x g for 5 minutes.

-

Carefully remove the upper aqueous layer.

-

Add 450 µL of methanol to the remaining lower layer and interphase. Vortex.

-

Centrifuge at 15,000 x g for 5 minutes to pellet the protein.

-

Discard the supernatant and air-dry the protein pellet.

-

Resuspend the pellet in a buffer suitable for streptavidin pulldown (e.g., RIPA buffer).

-

Protocol 3: Enrichment and Preparation for Mass Spectrometry

Materials:

-

Biotinylated protein lysate from Protocol 2

-

Streptavidin-coated magnetic beads

-

Wash Buffer 1: 2% SDS in PBS

-

Wash Buffer 2: 0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, and 50 mM HEPES, pH 7.5

-

Wash Buffer 3: 10 mM Tris-HCl, pH 8.0, 250 mM LiCl, 1 mM EDTA, 0.5% NP-40, and 0.5% deoxycholate

-

Ammonium (B1175870) bicarbonate (50 mM)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

Procedure:

-

Bead Preparation: Wash the streptavidin magnetic beads according to the manufacturer's instructions.

-

Protein Enrichment:

-

Incubate the biotinylated protein lysate with the washed streptavidin beads for 1-2 hours at room temperature with rotation.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

-

Washing:

-

Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash twice.

-

Finally, wash the beads three times with 50 mM ammonium bicarbonate to remove any remaining detergents.

-

-

On-Bead Digestion:

-

Resuspend the beads in 50 mM ammonium bicarbonate containing 10 mM DTT and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate cysteines.

-

Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with gentle shaking.

-

-

Peptide Collection and Desalting:

-

Pellet the beads and collect the supernatant containing the digested peptides.

-

Desalt the peptides using a C18 StageTip or equivalent.

-

Dry the purified peptides in a vacuum centrifuge.

-

-

LC-MS/MS Analysis: Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis.

Data Presentation

Quantitative data from proximity labeling experiments are typically presented to highlight proteins that are significantly enriched in the experimental sample compared to controls.

Table 1: Representative Quantitative Proteomics Data

| Protein ID (UniProt) | Gene Name | Description | Fold Enrichment (APEX2-Bait vs. APEX2-Cytosol) | p-value | Number of Unique Peptides |

| P08670 | VIM | Vimentin | 15.2 | 1.8E-05 | 25 |

| Q13547 | FUS | RNA-binding protein FUS | 12.8 | 3.5E-05 | 18 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.5 | 0.45 | 32 |

| P31946 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 9.7 | 8.1E-05 | 15 |

| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 1.2 | 0.62 | 11 |

Table 2: Summary of a Typical Proximity Labeling Experiment

| Parameter | Result |

| Total Proteins Identified | 2540 |

| Proteins Identified with >2 Unique Peptides | 1980 |

| Significantly Enriched Proteins (Fold Change > 2, p-value < 0.05) | 185 |

| Known Interactors of Bait Protein Identified | 12 |

| Novel Potential Proximity Partners | 45 |

Conclusion